molecular formula C7H14N2O B14880898 5-(Aminomethyl)azepan-2-one

5-(Aminomethyl)azepan-2-one

Cat. No.: B14880898
M. Wt: 142.20 g/mol
InChI Key: NVTSAMJBKUEZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepane family, which is known for its significant biological and chemical properties. The presence of an aminomethyl group at the 5-position and a ketone group at the 2-position makes it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)azepan-2-one can be achieved through various methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. This method employs BF3.OEt2 as a Lewis acid promoter to facilitate the reaction . Another method involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions using isocyanate intermediates generated in situ .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oximes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Aminomethyl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological processes. The presence of the aminomethyl group allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)azepan-2-one is unique due to the specific positioning of the aminomethyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-(aminomethyl)azepan-2-one

InChI

InChI=1S/C7H14N2O/c8-5-6-1-2-7(10)9-4-3-6/h6H,1-5,8H2,(H,9,10)

InChI Key

NVTSAMJBKUEZQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCC1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.